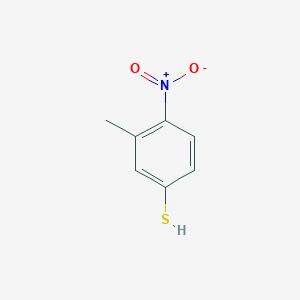

3-Methyl-4-nitrobenzenethiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid in the presence of an initiator .Chemical Reactions Analysis

The catalytic coupling reaction mechanism of the transformation from 4-nitrobenzenethiol (4-NBT) to 4,4′-dimercaptoazobenzene (4,4′-DMAB) on a silver cluster has been studied . The key point of the transformation from 4-NBT absorbed on the surface of AgWissenschaftliche Forschungsanwendungen

Photochemistry and Radical Generation

The photochemistry of nitrobenzenethiol derivatives has been extensively studied, highlighting their utility in generating specific radicals selectively. In nonpolar and less polar solvents, the homolytic fission of the S−H bond in p-nitrobenzenethiol (NBSH) predominantly forms nitrobenzenethio radicals (NBS•). This behavior changes in protic polar solvents, where the triplet state of deprotonated nitrobenzenethione is observed instead. Such selective radical generation offers valuable insights into solvent polarity's role in photochemical processes and provides a method for studying electron transfer reactions in various solvent environments (Alam & Ito, 1999).

Synthesis of Phenothiazines

Another significant application is demonstrated through the synthesis of phenothiazines via Smiles rearrangement, starting from 2-amino-5-methyl 3-nitrobenzenethiol. This compound, prepared by alkaline hydrolysis of its precursor, plays a crucial role in creating diaryl sulphides, which are then transformed into phenothiazines. This process showcases the compound's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Ojha, Mathur, Jaisinghani, & Adwani, 1999).

Ion-Selective Electrodes

The utility of related compounds in sensor technology is illustrated by using 3-methyl-1H-1,2,4-triazole-5-thiol (MTH) for fabricating a gadolinium(III) ion-selective potentiometric sensor. This application underscores the relevance of nitrobenzenethiol derivatives in developing highly sensitive and selective sensors for specific metal ions, showcasing their potential in analytical chemistry and environmental monitoring (Zamani & Behmadi, 2012).

Wirkmechanismus

Target of Action

It is known to interact with silver clusters, undergoing a catalytic coupling reaction .

Mode of Action

The transformation from 4-nitrobenzenethiol (4-nbt) to 4,4′-dimercaptoazobenzene (4,4′-dmab) on a silver cluster has been studied . The key point of this transformation is the elimination of two O atoms on the amino group . This reaction is facilitated under irradiation .

Biochemical Pathways

strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism was also likely responsible for 3-Methyl-4-nitrophenol degradation in this strain .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 72-77 °c . It is partly soluble in water and chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

The transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster has been studied . This transformation involves the elimination of two O atoms on the amino group .

Action Environment

The action of 3-Methyl-4-nitrobenzenethiol can be influenced by various environmental factors. For instance, the transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster is facilitated under irradiation . Therefore, light exposure could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

3-Methyl-4-nitrobenzenethiol participates in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the maturation of oocytes by inducing spindle instability and mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can participate in copper-catalyzed C-S coupling reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that this compound can undergo plasmon-driven chemical transformations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have reproductive toxicity in both adult male and immature female Japanese quail .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been suggested that it could be incorporated into non-mevalonate pathways for the biosynthesis of isoprenoid precursors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBUHYXIKJZOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

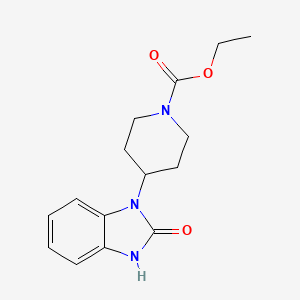

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

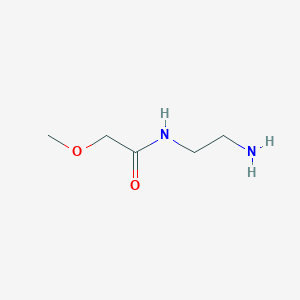

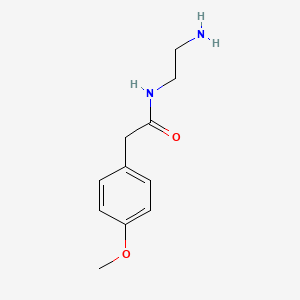

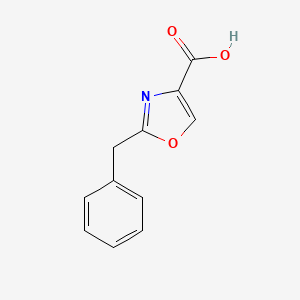

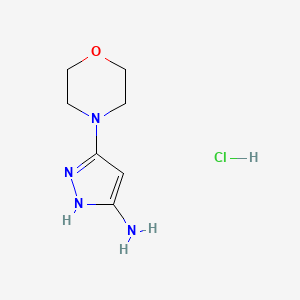

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3143879.png)